molecular formula C14H11NO3 B2779631 2,4-Dimethyl-furo[3,2-c]quinoline-8-carboxylic acid CAS No. 134204-97-0

2,4-Dimethyl-furo[3,2-c]quinoline-8-carboxylic acid

Cat. No.: B2779631
CAS No.: 134204-97-0
M. Wt: 241.246
InChI Key: SVRZXPWIRNVBGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biological Activity

2,4-Dimethyl-furo[3,2-c]quinoline-8-carboxylic acid is a heterocyclic compound with the molecular formula C14H11NO3 and a molecular weight of 241.25 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity is crucial for exploring its therapeutic potential.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. This mechanism is essential for its application in medicinal chemistry and pharmacology .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains.

Antibacterial Efficacy

A comparative study evaluated the antibacterial activity of various quinoline derivatives, including this compound. The results showed that this compound exhibited notable activity against:

  • Staphylococcus aureus (S. aureus)
  • Escherichia coli (E. coli)
  • Methicillin-resistant Staphylococcus aureus (MRSA)

The Minimum Inhibitory Concentration (MIC) values for these bacteria were determined using the agar diffusion method. For instance, the MIC against S. aureus was found to be 64 μg/mL, indicating a strong antibacterial effect .

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus64
Escherichia coli128
Methicillin-resistant S. aureus>256

Anticancer Activity

The anticancer potential of this compound has also been explored through various studies. The compound was tested against the MCF-7 breast cancer cell line using the MTT assay.

Cytotoxicity Studies

Results from cytotoxicity assays revealed that this compound showed moderate cytotoxic effects on cancer cells with IC50 values comparable to established anticancer agents like Doxorubicin (Dox). The findings suggest that it could be a promising candidate for further development as an anticancer agent .

CompoundIC50 (μg/mL)
This compound98.2
Doxorubicin50

Case Studies and Research Findings

Several studies have focused on synthesizing derivatives of quinoline compounds to enhance their biological activities. For instance:

  • Synthesis and Evaluation : A series of derivatives were synthesized and evaluated for their antibacterial and anticancer activities. Modifications in the structure led to variations in potency, highlighting the importance of structural features in determining biological efficacy .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that specific modifications in the quinoline structure can lead to improved biological activities against various pathogens and cancer cell lines.

Properties

IUPAC Name

2,4-dimethylfuro[3,2-c]quinoline-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c1-7-5-10-8(2)15-12-4-3-9(14(16)17)6-11(12)13(10)18-7/h3-6H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVRZXPWIRNVBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C3C=CC(=CC3=C2O1)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.